molecular formula C23H27N7O3 B2943732 1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034516-55-5

1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2943732
CAS RN: 2034516-55-5
M. Wt: 449.515
InChI Key: UBZQHEBYSFDBRV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a triazolopyrazine group, a piperidinyl group, and a oxopyrrolidine carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a methoxyphenyl group, a triazolopyrazine group, a piperidinyl group, and a oxopyrrolidine carboxamide group. These groups are likely to confer specific chemical and physical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific chemical structure. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide is related to diverse synthetic pathways and chemical reactions that contribute to the development of novel compounds with potential applications in various fields. For instance, the synthesis of related triazole derivatives and their ring-opening reactions under the influence of tertiary amines highlight the chemical versatility of triazolo-pyrazine compounds. These synthetic approaches may offer pathways to novel derivatives with unique properties for further exploration in scientific research (Jones & Phipps, 1976).

Pharmacological Potential

The synthesis and evaluation of related 1,2,4-triazolo and pyrazolo derivatives have shown promise in discovering potential cardiovascular and antimicrobial agents. For example, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems exhibited significant coronary vasodilating and antihypertensive activities, indicating the potential of triazolo-pyrazine derivatives in cardiovascular drug development (Sato et al., 1980). Additionally, the antimicrobial activity of new 1,2,4-triazole derivatives further underscores the pharmacological relevance of compounds within this chemical framework, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that derivatives of the 1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide compound could be explored for their potential applications in agriculture, particularly in the development of new, more efficient herbicides (Moran, 2003).

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical and physical properties, its reactivity, and its potential uses. This could include exploring its potential as a pharmaceutical or as a chemical reagent .

properties

IUPAC Name

1-(3-methoxyphenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-15-26-27-22-21(24-8-11-29(15)22)28-9-6-17(7-10-28)25-23(32)16-12-20(31)30(14-16)18-4-3-5-19(13-18)33-2/h3-5,8,11,13,16-17H,6-7,9-10,12,14H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZQHEBYSFDBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide

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